Cas no 2640964-05-0 (N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide)

N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a structurally distinct sulfonamide derivative featuring a thiazole-piperidine scaffold with a cyclopropanesulfonamide moiety. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of targeted small-molecule therapeutics. Its unique structural attributes, including the rigid cyclopropyl group and the electron-rich thiazole ring, may enhance binding affinity and selectivity in biological systems. The compound's well-defined synthetic route and stability under standard conditions make it suitable for further derivatization and pharmacological evaluation. Its modular design allows for exploration in diverse therapeutic areas, including enzyme inhibition or receptor modulation, depending on functional group modifications.
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide structure
2640964-05-0 structure
Product name:N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
CAS No:2640964-05-0
MF:C14H23N3O2S2
MW:329.481320619583
CID:5317685
PubChem ID:154829593

N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2640964-05-0
    • AKOS040723839
    • N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
    • F6752-3418
    • N-[1-[(2,4-Dimethyl-5-thiazolyl)methyl]-3-piperidinyl]cyclopropanesulfonamide
    • Inchi: 1S/C14H23N3O2S2/c1-10-14(20-11(2)15-10)9-17-7-3-4-12(8-17)16-21(18,19)13-5-6-13/h12-13,16H,3-9H2,1-2H3
    • InChI Key: TXILATYTSWUCOC-UHFFFAOYSA-N
    • SMILES: C1(S(NC2CCCN(CC3SC(C)=NC=3C)C2)(=O)=O)CC1

Computed Properties

  • Exact Mass: 329.12316933g/mol
  • Monoisotopic Mass: 329.12316933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 98.9Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 471.9±55.0 °C(Predicted)
  • pka: 10.80±0.20(Predicted)

N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6752-3418-1mg
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640964-05-0
1mg
$81.0 2023-09-07
Life Chemicals
F6752-3418-15mg
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640964-05-0
15mg
$133.5 2023-09-07
Life Chemicals
F6752-3418-2mg
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640964-05-0
2mg
$88.5 2023-09-07
Life Chemicals
F6752-3418-4mg
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640964-05-0
4mg
$99.0 2023-09-07
Life Chemicals
F6752-3418-100mg
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640964-05-0
100mg
$372.0 2023-09-07
Life Chemicals
F6752-3418-10μmol
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640964-05-0
10μmol
$103.5 2023-09-07
Life Chemicals
F6752-3418-2μmol
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640964-05-0
2μmol
$85.5 2023-09-07
Life Chemicals
F6752-3418-30mg
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640964-05-0
30mg
$178.5 2023-09-07
Life Chemicals
F6752-3418-3mg
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640964-05-0
3mg
$94.5 2023-09-07
Life Chemicals
F6752-3418-50mg
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640964-05-0
50mg
$240.0 2023-09-07

N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide Related Literature

Additional information on N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Research Brief on N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS: 2640964-05-0)

The compound N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS: 2640964-05-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a thiazole ring and a cyclopropanesulfonamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

One of the key areas of interest is the compound's role as a modulator of specific biological targets. Preliminary data suggest that it exhibits high affinity and selectivity towards certain receptors or enzymes, making it a candidate for further drug development. For instance, research has indicated its potential in targeting neurodegenerative diseases, where it may modulate pathways involved in neuroinflammation or synaptic plasticity. The precise molecular interactions and downstream effects are currently under investigation, with several studies employing advanced techniques such as X-ray crystallography and molecular dynamics simulations.

In addition to its therapeutic potential, the synthetic pathway and scalability of N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide have also been explored. Recent publications highlight optimized synthetic routes that improve yield and purity, which are critical for large-scale production. These advancements are particularly relevant for pharmaceutical companies aiming to transition from preclinical to clinical stages. Furthermore, the compound's stability and solubility profiles have been assessed, providing valuable insights for formulation development.

Another noteworthy aspect is the compound's safety profile, as evidenced by recent toxicological studies. Data from in vitro and in vivo models suggest a favorable toxicity profile at therapeutic doses, although further studies are required to fully understand its long-term effects. These findings are encouraging for its progression into clinical trials, where its efficacy and safety will be rigorously evaluated in human subjects.

In conclusion, N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural attributes, combined with its demonstrated biological activity and favorable pharmacokinetic properties, position it as a molecule of high interest for future research and development. Continued investigations into its mechanism of action, therapeutic applications, and synthetic optimization will be crucial in unlocking its full potential.

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